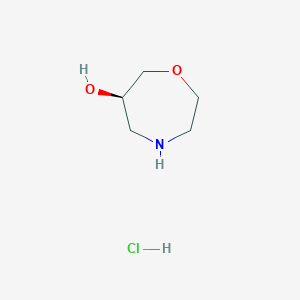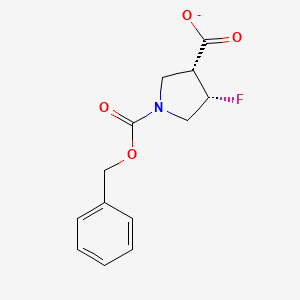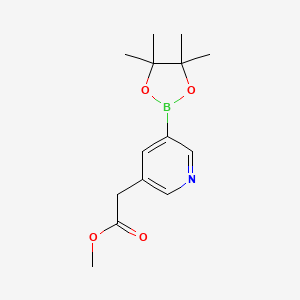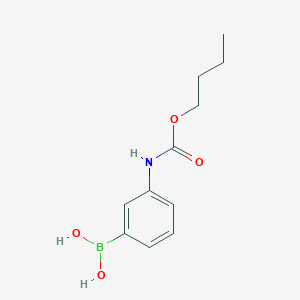
3-Butoxycarbonylaminophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxycarbonylaminophenylboronic acid, also known as 3-(N-Boc-amino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their unique chemical properties and are widely used in organic synthesis, medicinal chemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxycarbonylaminophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butoxycarbonylaminophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
3-Butoxycarbonylaminophenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Butoxycarbonylaminophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules . The compound’s ability to interact with specific molecular targets and pathways is being explored for therapeutic applications, particularly in cancer treatment .
Comparaison Avec Des Composés Similaires
- 3-Aminophenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
- 3-Ethoxycarbonylphenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Comparison: 3-Butoxycarbonylaminophenylboronic acid is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. Compared to 3-Aminophenylboronic acid, the Boc-protected version is less reactive and more suitable for specific synthetic applications . The presence of the Boc group also makes it more versatile in medicinal chemistry, where protecting groups are often used to control reactivity and improve selectivity .
Propriétés
Numéro CAS |
1309980-75-3 |
|---|---|
Formule moléculaire |
C11H16BNO4 |
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
[3-(butoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-2-3-7-17-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) |
Clé InChI |
XESUEUMDUBPYNR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)OCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


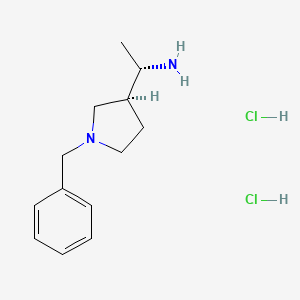
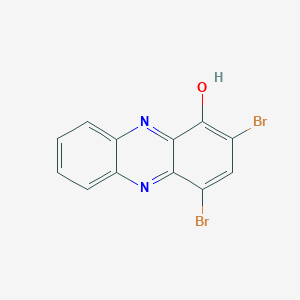

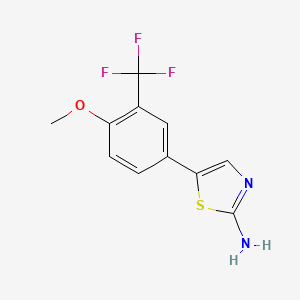
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
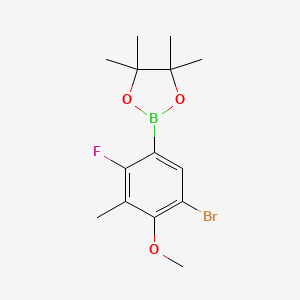
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)
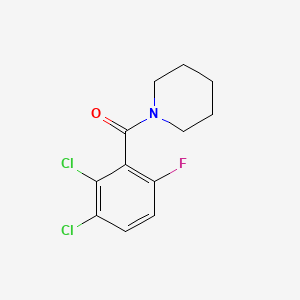


![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
